

2-Anthracenecarboxylic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Anthracenecarboxylic acid

Cat. No.: B1205837

[Get Quote](#)

An In-depth Technical Guide on **2-Anthracenecarboxylic Acid**: Molecular Weight and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Anthracenecarboxylic acid**, with a primary focus on its molecular weight and the methodologies for its determination. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in materials science, organic synthesis, and pharmaceutical development.

Core Compound Properties

2-Anthracenecarboxylic acid, also known as 2-anthraoic acid, is an aromatic carboxylic acid featuring an anthracene backbone.^{[1][2]} Its unique photo-responsive properties make it a significant building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent probes.^{[1][3]}

Quantitative Data Summary

The fundamental physicochemical properties of **2-Anthracenecarboxylic acid** are summarized in the table below. These values are critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ O ₂	PubChem, NIST[2][3][4][5]
Average Molecular Weight	222.24 g/mol	PubChem, Chemical Suppliers[1][3][4][5][6]
Monoisotopic Mass	222.068079557 Da	PubChem[4]
CAS Registry Number	613-08-1	CAS, PubChem[1][2][4]
Appearance	Yellow to green crystalline powder	Chemical Suppliers[1][3][7]
Melting Point	289 °C	TCI, Chem-Impex[3][5][8]

Experimental Determination of Molecular Weight

The precise determination of molecular weight is fundamental to confirming the identity and purity of a chemical compound. While the theoretical molecular weight is calculated from the molecular formula, experimental verification is essential. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Detailed Protocol: Molecular Weight Determination by Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

This protocol outlines a standard procedure for the accurate mass determination of **2-Anthracenecarboxylic acid**.

Objective: To experimentally verify the molecular weight of **2-Anthracenecarboxylic acid** using ESI-TOF Mass Spectrometry.

Materials and Reagents:

- **2-Anthracenecarboxylic acid** sample ($\geq 98\%$ purity)
- Methanol (LC-MS grade)

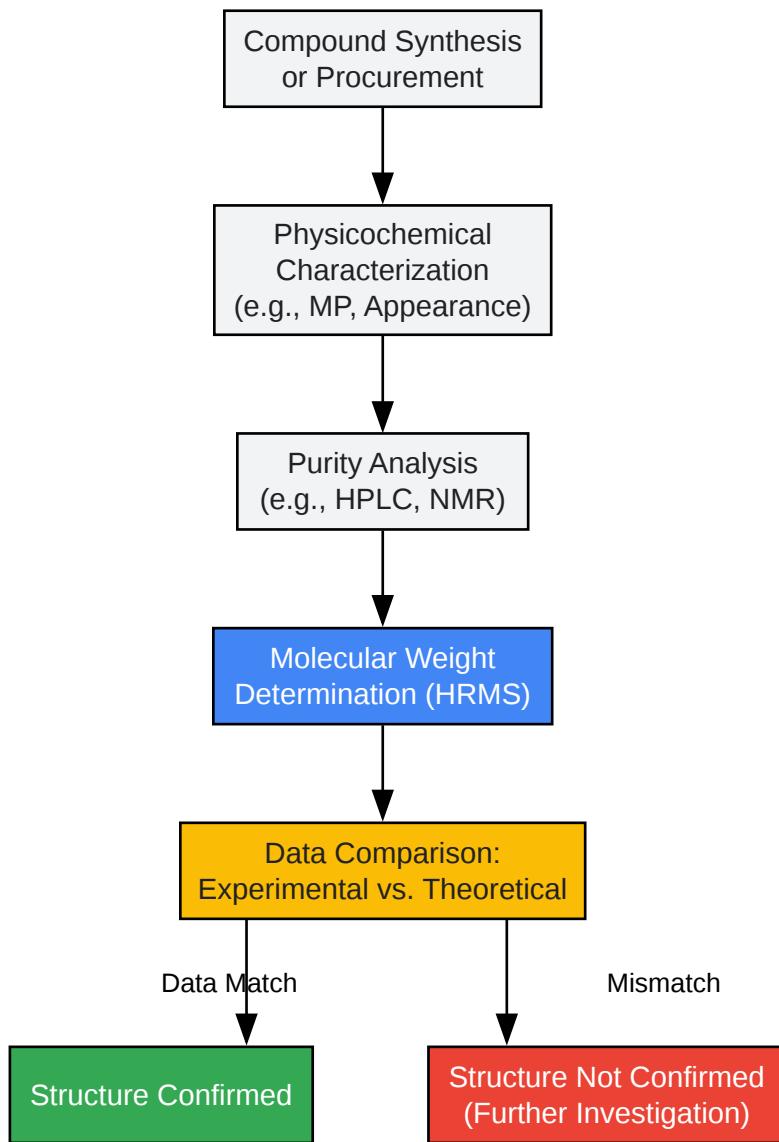
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Calibrant solution (e.g., sodium formate)

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Agilent 6230 TOF LC/MS or equivalent)
- Electrospray Ionization (ESI) source
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 1 mg of **2-Anthracenecarboxylic acid**.
 - Dissolve the sample in 10 mL of methanol to create a stock solution of 100 µg/mL.
 - Perform a serial dilution of the stock solution with 50:50 methanol/water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL. The acidic mobile phase facilitates protonation for positive ion mode analysis.
- Instrument Calibration:
 - Calibrate the mass spectrometer according to the manufacturer's guidelines using the appropriate calibrant solution. This ensures high mass accuracy for the measurement.
- Mass Spectrometry Analysis:
 - Set the ESI source to operate in negative ion mode. Due to the carboxylic acid moiety (-COOH), the compound will readily deprotonate to form the $[M-H]^-$ ion.

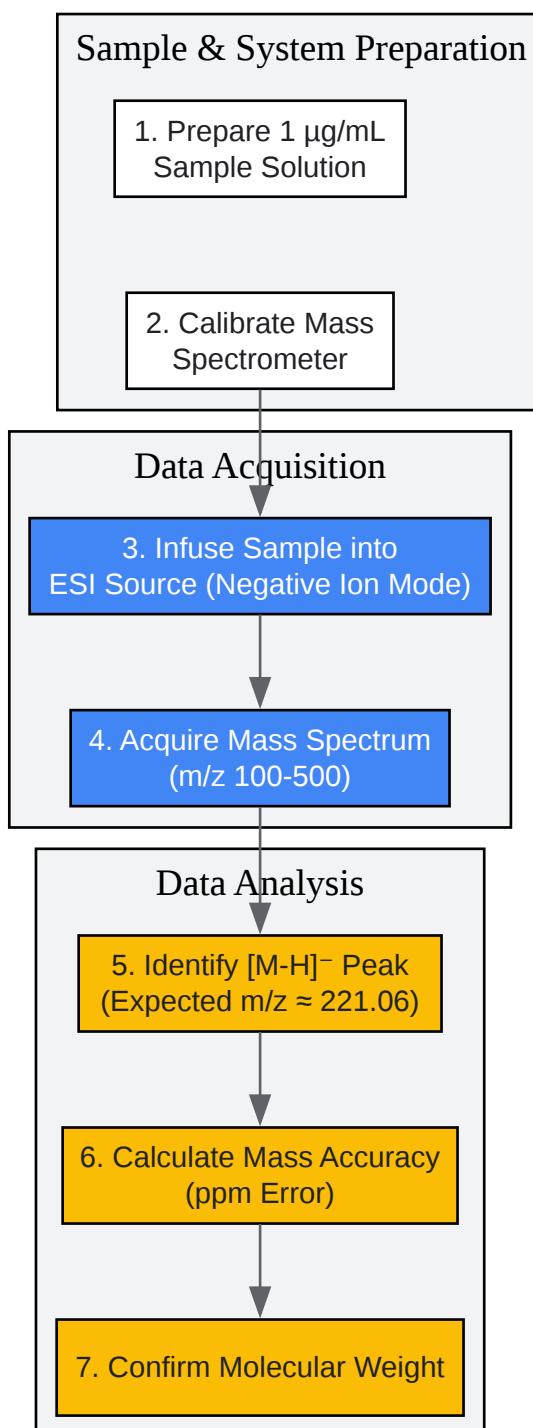

- Infuse the prepared sample solution into the mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Acquire data over a mass range of m/z 100-500.
- Key Spectrometer Parameters (Typical):
 - Capillary Voltage: 3500 V
 - Nebulizer Gas (N₂): 30 psi
 - Drying Gas (N₂): 8 L/min
 - Gas Temperature: 325 °C
 - Fragmentor Voltage: 175 V
- Data Analysis:
 - Process the acquired spectrum to identify the peak corresponding to the deprotonated molecule [M-H]⁻.
 - The expected m/z for the [M-H]⁻ ion is calculated as: (Monoisotopic Mass of C₁₅H₁₀O₂) - (Mass of H⁺) = 222.0681 - 1.0078 = 221.0603.
 - Compare the experimentally measured m/z value to the theoretical value. The mass accuracy should ideally be within 5 ppm.
 - The molecular weight is confirmed by adding the mass of a proton back to the measured m/z of the [M-H]⁻ ion.

Visualized Workflows

Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.

Logical Workflow for Compound Identification

The following diagram illustrates the logical steps involved in confirming the identity of a chemical compound, starting from initial synthesis or procurement to final verification.



[Click to download full resolution via product page](#)

Workflow for compound identity confirmation.

Experimental Workflow for Mass Spectrometry

This diagram details the sequential steps of the experimental protocol for determining the molecular weight of **2-Anthracenecarboxylic acid** via mass spectrometry.

[Click to download full resolution via product page](#)

ESI-TOF-MS experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-ANTHRACENECARBOXYLIC ACID - Career Henan Chemical Co. [coreychem.com]
- 2. 2-Anthracenecarboxylic acid [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Anthracenecarboxylic Acid | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 613-08-1|2-Anthracenecarboxylic Acid|BLD Pharm [bldpharm.com]
- 7. 2-ANTHRACENECARBOXYLIC ACID | 613-08-1 [chemicalbook.com]
- 8. 2-Anthracenecarboxylic Acid | 613-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [2-Anthracenecarboxylic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1205837#2-anthracenecarboxylic-acid-molecular-weight\]](https://www.benchchem.com/product/b1205837#2-anthracenecarboxylic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com